2-NAP
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Overview
Description
2-Naphthol, also known as 2-hydroxynaphthalene, is a naphthalene derivative with the molecular formula C₁₀H₇OH. It is a white crystalline solid that is soluble in alcohol and ether but only slightly soluble in water. This compound is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
2-Naphthol can be synthesized through several methods. One common synthetic route involves the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid, which is then hydrolyzed to yield 2-naphthol . Industrial production often involves the use of high temperatures and pressures to facilitate these reactions. Another method includes the oxidation of 2-naphthylamine .
Chemical Reactions Analysis
2-Naphthol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-naphthoquinone.
Reduction: Reduction of 2-naphthol can yield 2-naphthylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: 2-Naphthol can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
2-Naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthol involves its interaction with various molecular targets and pathways. For example, in its role as an antioxidant, 2-naphthol can scavenge free radicals and prevent oxidative damage to cells . It can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
2-Naphthol is similar to other naphthol derivatives, such as 1-naphthol. it has unique properties that make it distinct:
Properties
CAS No. |
141577-40-4 |
---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
Origin of Product |
United States |
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